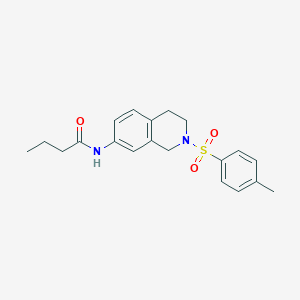
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to other THIQ derivatives. THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance as otherwise nitrogen of unprotected THIQ can undergo oxidation .Scientific Research Applications
Synthesis and Biological Activity
A key aspect of the research involves the development of methods for synthesizing tosylates of N-amino derivatives, including tetrahydroisoquinolines, which are utilized for their antibacterial properties. The antibacterial activity of these synthesized compounds has been a subject of study, indicating their potential in developing new antibacterial agents (Е. Г. Пароникян et al., 2013).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, research on tetrahydroisoquinoline derivatives showcases their utility in creating compounds of therapeutic importance. For instance, the efficient synthesis of functionalized tetrahydroisoquinolines from 2H-pyran-2-ones demonstrates their role as precursors in constructing heterocyclic compounds with potential therapeutic applications (Priyanka B. Kole & F. Singh, 2019).
Neuropharmacology
The exploration of tetrahydroisoquinoline scaffolds extends into neuropharmacology, where compounds such as cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline have been synthesized and evaluated for their atypical antidepressant activity. This highlights the potential of tetrahydroisoquinoline derivatives in developing new treatments for depression and other neurological conditions (R. Griffith et al., 1984).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of THIQ, it may share some of the biological activities of other THIQ compounds. THIQ derivatives are known to function as antineuroinflammatory agents . .
Biochemical Pathways
THIQ derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . .
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-20(23)21-18-8-7-16-11-12-22(14-17(16)13-18)26(24,25)19-9-5-15(2)6-10-19/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWWDPHWVDKCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

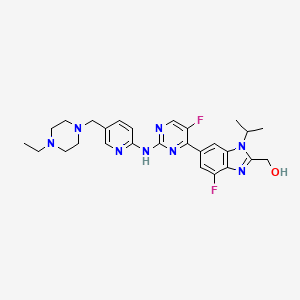

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
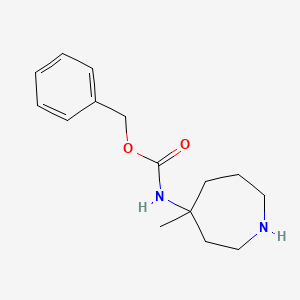
![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)
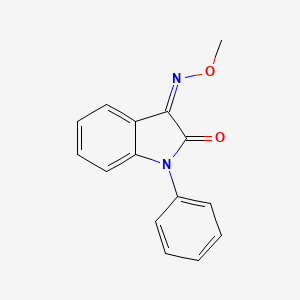

![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)
![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
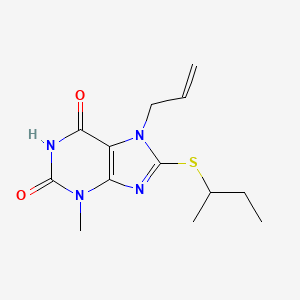
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)
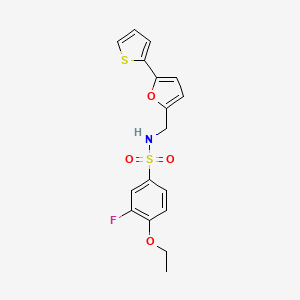
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)